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Abstract

Seladelpar (formerly MBX-8025), marketed as Livdelzi®, is a first-in-class, potent, and
selective agonist for the peroxisome proliferator-activated receptor delta (PPAR-3). This
document provides a comprehensive technical overview of the discovery, mechanism of action,
and the preclinical and clinical development of seladelpar, culminating in its approval for the
treatment of Primary Biliary Cholangitis (PBC). All quantitative data from key studies are
summarized, and detailed experimental methodologies are provided. Signaling pathways and
experimental workflows are visually represented using diagrams to facilitate understanding.

Introduction and Discovery

Seladelpar is an orally administered small molecule developed to target metabolic and
inflammatory pathways central to liver diseases.[1] Its journey began at Janssen
Pharmaceutica, from where it was licensed by Metabolex in 2006, which later became
CymaBay Therapeutics. In 2024, Gilead Sciences acquired CymaBay, incorporating
seladelpar into its liver disease portfolio.

The development of seladelpar was driven by the need for novel therapies for chronic liver
diseases like PBC, where many patients have an inadequate response to first-line therapy.[2]
[3] The therapeutic rationale was based on the role of PPAR-9 in regulating genes involved in
bile acid synthesis, inflammation, fibrosis, and lipid metabolism.
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Mechanism of Action

Seladelpar is a highly selective agonist for the PPAR- nuclear receptor. PPARs are ligand-
activated transcription factors that, upon activation, form a heterodimer with the retinoid X
receptor (RXR). This complex then binds to peroxisome proliferator response elements
(PPRES) in the promoter regions of target genes, modulating their transcription.

Seladelpar's therapeutic effects in PBC are primarily attributed to its ability to inhibit bile acid
synthesis. This is achieved through a distinct signaling pathway:

PPAR-d Activation: Seladelpar binds to and activates PPAR-d in hepatocytes.

e FGF21 Induction: Activated PPAR-& upregulates the expression and secretion of Fibroblast
Growth Factor 21 (FGF21).

» JNK Pathway Activation: FGF21, in turn, activates the c-Jun N-terminal kinase (JNK)
signaling pathway.

o CYP7A1 Repression: The activated JNK pathway leads to the downregulation of CYP7A1,
the gene encoding cholesterol 7a-hydroxylase. This enzyme is the rate-limiting step in the
classical pathway of bile acid synthesis from cholesterol.

o Reduced Bile Acid Synthesis: The repression of CYP7AL results in a significant decrease in
the production of bile acids, alleviating the cholestatic liver injury characteristic of PBC.

This mechanism is notably independent of the farnesoid X receptor (FXR) pathway, another
key regulator of bile acid synthesis. Additionally, seladelpar has demonstrated anti-
inflammatory and anti-fibrotic effects in preclinical models.
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Caption: Seladelpar's Mechanism of Action in Hepatocytes.

Preclinical Development

Seladelpar (MBX-8025) underwent extensive preclinical evaluation to determine its potency,
selectivity, and efficacy in models of liver disease.

In Vitro Studies

o Potency and Selectivity: Seladelpar was identified as a potent PPAR-d agonist with high
selectivity over other PPAR isoforms (a and y). This selectivity is crucial for minimizing off-
target effects.

Parameter Value Reference
PPAR-6 EC50 2nM

Selectivity vs. PPAR-a >750-fold

Selectivity vs. PPAR-y >2500-fold

o Gene Expression: Studies in primary mouse and human hepatocytes confirmed that
seladelpar downregulates Cyp7al expression and upregulates Fgf21 expression, consistent
with its proposed mechanism of action.
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In Vivo Studies

o Animal Models: The efficacy of seladelpar was tested in various mouse models of liver
disease, including models of non-alcoholic steatohepatitis (NASH) and alcohol-associated
liver disease. In these models, seladelpar demonstrated multiple benefits:

[¢]

Reduced hepatic steatosis

Decreased inflammation and fibrosis

[¢]

[e]

Improved insulin sensitivity

Lowered serum and liver total bile acids

o

Model Key Findings Reference

Diabetic Obese Mice (NASH Reversed NASH pathology,

model) abrogated lipotoxicity.

Reduced ethanol-induced liver
Alcohol-Exposed Mice disease, restored gut barrier

function.

Clinical Development

Seladelpar's clinical development program focused on its efficacy and safety in patients with
PBC who had an inadequate response to or intolerance to ursodeoxycholic acid (UDCA), the
standard first-line therapy. The program included several key Phase 2 and Phase 3 trials.
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Caption: Seladelpar's Clinical Development and Key Trials.

Key Clinical Trials

e Phase 2 Program (e.g., NCT02955602): Early phase 2 studies established proof-of-concept,
demonstrating that seladelpar produced dose-dependent, clinically significant improvements
in biochemical markers of cholestasis (e.g., alkaline phosphatase) and was generally well-
tolerated.

« ENHANCE (NCT03602560): This Phase 3 study provided robust evidence of seladelpar's
efficacy at 3 months. It was terminated early due to an erroneous safety signal in a separate
NASH trial, but the data collected were highly positive.

e RESPONSE (NCT04620733): This pivotal 12-month, double-blind, placebo-controlled Phase
3 trial was crucial for regulatory approval. It confirmed the efficacy and safety of seladelpar
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10 mg daily.

o ASSURE (NCT03301506): An ongoing, open-label, long-term extension study to evaluate

the long-term safety and tolerability of seladelpar in patients who have participated in

previous seladelpar trials.

Clinical Efficacy Data

The primary efficacy endpoint in the pivotal trials was a composite biochemical response,

defined as:

o Alkaline phosphatase (ALP) level < 1.67 times the upper limit of normal (ULN)

o Adecrease in ALP of 215% from baseline

o A total bilirubin level < ULN

Primary .
. Pruritus
Composit ALP )
. Treatmen . Reductio Referenc
Trial N e Normaliz
tArm . n (NRS e
Respons ation
24)
e
78.2% 27.3% S
Significant
ENHANCE  Seladelpar (p<0.0001 (p<0.0001
55 (p<0.02 vs
(3 Months) 10 mg S VS
Placebo)
Placebo) Placebo)
Placebo 56 12.5% 0%
61.7% 25.0% -3.2 points
RESPONS
Seladelpar (p<0.001 (p<0.001 (vs -1.7 for
E (12 128
10 mg VS VS Placebo,
Months)
Placebo) Placebo) p=0.005)
Placebo 65 20.0% 0%
Clinical Safety and Tolerability
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Across clinical trials, seladelpar has demonstrated a favorable safety profile. The incidence of
adverse events was generally similar between the seladelpar and placebo groups. Common
treatment-emergent adverse events included pruritus, abdominal pain, and headache.
Importantly, there were no treatment-related serious adverse events reported in the pivotal
RESPONSE study.

. Any Adverse Serious
Trial Treatment Arm Reference
Event Adverse Event
RESPONSE (12 Seladelpar 10
86.7% 7.0%
Months) mg
Placebo 84.6% 6.2%

Experimental Protocols

This section provides detailed methodologies representative of the key experiments used in the
development of seladelpar.

In Vitro PPAR-0 Transactivation Assay (Synthesized
Protocol)

This assay is designed to measure the ability of a test compound to activate the PPAR-0
receptor and initiate the transcription of a reporter gene.
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Caption: Workflow for a PPAR-& Transactivation Assay.

o Objective: To determine the EC50 of seladelpar for the human PPAR-d receptor.
e Materials:

o HEK293T cells

o DMEM with 10% FBS

o Expression plasmid for a chimeric receptor containing the GAL4 DNA-binding domain
fused to the human PPAR-0 ligand-binding domain (LBD).

o Reporter plasmid containing multiple GAL4 upstream activation sequences (UAS) driving
a firefly luciferase gene.
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[e]

Control plasmid constitutively expressing Renilla luciferase (for normalization).

o

Transfection reagent (e.g., Lipofectamine).

[¢]

Seladelpar (test compound) and a known PPAR-9 agonist (positive control).

o

Dual-Luciferase Reporter Assay System.

Luminometer.

[e]

e Procedure:

o Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS at 37°C and
5% CO2.

o Transfection: Co-transfect cells with the PPAR-3-LBD-GAL4 expression plasmid, the
GALA4-luciferase reporter plasmid, and the Renilla control plasmid using a suitable
transfection reagent according to the manufacturer's protocol.

o Plating: After transfection, seed the cells into 96-well white-walled assay plates at a
density of approximately 10,000 cells per well and allow them to attach overnight.

o Compound Treatment: Prepare serial dilutions of seladelpar in assay medium. Remove
the culture medium from the cells and add the compound dilutions. Incubate for 24 hours.

o Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase
activity sequentially using a dual-luciferase assay system and a plate-reading
luminometer.

o Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for
each well to control for transfection efficiency and cell number. Plot the normalized relative
light units (RLU) against the log of the seladelpar concentration and fit the data to a four-
parameter logistic equation to determine the EC50 value.

Competitive Ligand Binding Assay (Synthesized
Protocol)
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This assay measures the ability of a test compound to displace a known fluorescent ligand from
the PPAR-d LBD, thereby determining its binding affinity (Ki).

o Objective: To determine the binding affinity (Ki) of seladelpar for the human PPAR-& LBD.
o Materials:

o Recombinant human PPAR-d LBD (e.g., GST-tagged).

o Fluorescent PPAR ligand (e.g., Fluormone™ Pan-PPAR Green).

o Terbium-labeled anti-GST antibody (for TR-FRET).

o Assay buffer.

o Seladelpar (test compound) and a known unlabeled PPAR-& ligand (positive control).

o Microplates suitable for fluorescence reading.

o Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET) measurements.

e Procedure:

o Reagent Preparation: Prepare solutions of the PPAR-d LBD, fluorescent ligand, and
antibody in assay buffer at specified concentrations. Prepare serial dilutions of seladelpar.

o Assay Reaction: In a 384-well plate, combine the PPAR-3 LBD, terbium-labeled antibody,
and the serially diluted seladelpar (or control).

o Incubation: Add the fluorescent ligand to all wells to initiate the competition reaction.
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the
binding to reach equilibrium.

o Measurement: Measure the TR-FRET signal on a compatible plate reader. The FRET
signal is generated when the terbium-labeled antibody (donor) and the fluorescent ligand
(acceptor) are in close proximity, which occurs when the fluorescent ligand is bound to the
LBD.
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o Data Analysis: As the concentration of seladelpar increases, it displaces the fluorescent
ligand, leading to a decrease in the FRET signal. Plot the FRET ratio against the log of the
seladelpar concentration. Fit the data to a competitive binding equation to calculate the
IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Clinical Trial Biochemical Assay: Alkaline Phosphatase
(ALP) Measurement (Representative Protocol)

Biochemical markers in clinical trials are measured in a central laboratory to ensure
consistency and accuracy.

o Objective: To quantify serum ALP levels in patient samples from clinical trials.
» Methodology:

o Sample Collection: Collect whole blood from patients into serum separator tubes at
specified time points as per the clinical trial protocol (e.g., baseline, week 12, week 52).

o Sample Processing: Allow blood to clot, then centrifuge to separate the serum. Aliquot the
serum into cryovials and store frozen at -80°C until analysis.

o Analysis: Ship frozen samples to a designated central laboratory. At the lab, thaw the
samples and analyze for ALP activity using a standardized automated clinical chemistry
analyzer (e.g., Roche Cobas, Abbott Architect). The assay is typically a colorimetric rate
method based on the hydrolysis of a substrate like p-nitrophenyl phosphate (pNPP) in the
presence of a buffer (e.g., AMP buffer) at a standardized temperature (37°C). The rate of
p-nitrophenol formation is directly proportional to the ALP activity in the sample.

o Quality Control: Run quality control materials with known ALP concentrations at the
beginning and end of each batch of patient samples to ensure the accuracy and precision
of the assay. All results must fall within pre-defined acceptance ranges. The Upper Limit of
Normal (ULN) is established by the central laboratory based on their reference population.

Conclusion

The development of seladelpar represents a significant advancement in the treatment of
Primary Biliary Cholangitis. Its discovery as a potent and highly selective PPAR-4 agonist has
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translated into a robust clinical profile, demonstrating significant improvements in biochemical
markers of cholestasis and a meaningful reduction in the debilitating symptom of pruritus. The
well-defined mechanism of action, centered on the FGF21-mediated repression of bile acid
synthesis, provides a strong scientific foundation for its therapeutic benefits. Supported by a
comprehensive preclinical and clinical program, seladelpar offers a much-needed, well-
tolerated, and effective second-line treatment option for patients with PBC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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